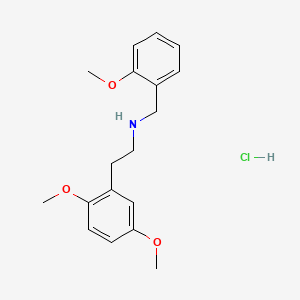

25H-NBOMe hydrochloride

Description

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFBPLRIHRHTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342529 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-52-5 | |

| Record name | 25H-Nbome hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25H-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HP7A772N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

25H-NBOMe hydrochloride chemical properties and structure

An In-depth Technical Guide on 25H-NBOMe Hydrochloride: Chemical Properties and Structure

Introduction

This compound is a synthetic phenethylamine derivative and a potent agonist of the serotonin 5-HT2A receptor.[1][2] It belongs to the NBOMe class of compounds, which are characterized by an N-(2-methoxybenzyl) substitution on the nitrogen atom of the phenethylamine backbone.[3] This compound serves as an analytical reference standard in forensic and research applications and is not intended for human or veterinary use.[4] Its high affinity for the 5-HT2A receptor makes it a subject of interest in neuroscience research, particularly in studies involving serotonergic signaling pathways.[5]

Chemical Structure and Identifiers

This compound is the hydrochloride salt of 2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.[4][6] The structure consists of a dimethoxyphenethylamine core linked to a 2-methoxybenzyl group via the amine function.

References

The Intricate Dance of 25H-NBOMe Hydrochloride at the 5-HT2A Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 25H-NBOMe hydrochloride, a potent N-benzylphenethylamine derivative, at the serotonin 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and the development of novel therapeutics targeting the serotonergic system.

Executive Summary

This compound is a full agonist at the 5-HT2A receptor, exhibiting high affinity and potency.[1] Its interaction with the receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein and β-arrestin pathways. Emerging evidence suggests that 25H-NBOMe may act as a biased agonist, preferentially activating one pathway over the other, a characteristic with significant implications for therapeutic drug design. This guide summarizes the current understanding of its molecular interactions, quantitative pharmacological data, detailed experimental methodologies for its characterization, and visual representations of the involved signaling cascades and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at the 5-HT2A receptor, compiled from various in vitro studies.

Table 1: 5-HT2A Receptor Binding Affinity of 25H-NBOMe

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| 25H-NBOMe | [125I]DOI | Recombinant human 5-HT2A receptors | Similar to 5-HT (low nanomolar) | [1] |

Table 2: 5-HT2A Receptor Functional Activity of 25H-NBOMe

| Assay Type | Parameter | 25H-NBOMe | Serotonin (5-HT) | Reference |

| IP-1 Accumulation | EC50 (nM) | ~40 | ~40 | [1] |

| β-arrestin 2 Recruitment | EC50 (nM) | 11.4 | - | [2][3] |

| miniGαq Recruitment | EC50 (nM) | - | - | Data for analogs suggest low nanomolar potency[4][5] |

| IP-1 Accumulation | Emax (% of 5-HT) | Full agonist (85.9–95.1%) | 100% | [1] |

| β-arrestin 2 Recruitment | Emax (% of LSD) | 164% | - | [2][3] |

Core Mechanism of Action: A Tale of Two Pathways

Activation of the 5-HT2A receptor by this compound initiates two primary downstream signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway.[6][7]

The Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] This pathway is fundamental to many of the physiological and behavioral effects associated with 5-HT2A receptor activation.

The β-Arrestin Signaling Pathway and Biased Agonism

In addition to G-protein coupling, agonist-bound 5-HT2A receptors can recruit β-arrestin proteins.[6][9] This interaction is crucial for receptor desensitization, internalization, and the initiation of a distinct set of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[6][10]

The ability of a ligand to preferentially activate one pathway over another is termed "biased agonism."[6] Studies on 25H-NBOMe and related compounds suggest a potential bias towards the β-arrestin pathway, as indicated by its high efficacy in β-arrestin recruitment assays.[2][3] This property is of significant interest as it may allow for the development of drugs that selectively engage therapeutic pathways while avoiding those responsible for adverse effects.

Experimental Protocols

The characterization of 25H-NBOMe's activity at the 5-HT2A receptor relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of 25H-NBOMe for the 5-HT2A receptor through competition with a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing human 5-HT2A receptors (e.g., HEK293 or CHO cells) or rat frontal cortex.[11][12]

-

Test Compound: this compound.

-

Non-specific binding control: Mianserin or unlabeled ketanserin.[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]

-

96-well microfilter plates (e.g., GF/B).

-

Scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak filter plates with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of 25H-NBOMe. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer.

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure radioactivity in counts per minute (CPM).

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 25H-NBOMe concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)

This functional assay measures the activation of the Gq pathway by quantifying the accumulation of IP-1, a stable metabolite of IP3.

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

IP-One HTRF® Assay Kit (containing IP1-d2, anti-IP1-Tb Cryptate, and lysis buffer).

-

Stimulation buffer containing LiCl.

-

Test Compound: this compound.

-

HTRF®-compatible plate reader.

Procedure:

-

Cell Plating: Seed cells in a 384-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of 25H-NBOMe in stimulation buffer. Add the compound to the cells.

-

Stimulation: Incubate the plate to allow for IP-1 accumulation.[13]

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Tb Cryptate) to the wells.

-

Incubation: Incubate at room temperature in the dark.[13]

-

Measurement: Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the amount of IP-1 produced. Generate a dose-response curve to determine the EC50 and Emax values.

β-Arrestin 2 Recruitment Assay (NanoBiT®)

This assay quantifies the recruitment of β-arrestin 2 to the activated 5-HT2A receptor using bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (e.g., NanoBiT®).

Materials:

-

Cells co-expressing 5-HT2A receptor fused to one part of a NanoLuc® luciferase (e.g., LgBiT) and β-arrestin 2 fused to the complementary part (e.g., SmBiT).

-

Test Compound: this compound.

-

NanoLuc® substrate.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of 25H-NBOMe to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 2 hours) to allow for β-arrestin recruitment.[2][3]

-

Substrate Addition: Add the NanoLuc® substrate to the wells.

-

Measurement: Immediately measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin 2 recruitment. Generate a dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

This compound is a potent full agonist at the 5-HT2A receptor that activates both Gq and β-arrestin signaling pathways. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for its pharmacological characterization. The potential for biased agonism highlights the need for further investigation into the specific downstream effectors and their contributions to the overall pharmacological profile of this compound. Future research should focus on elucidating the precise bias profile of 25H-NBOMe and its in vivo consequences, which will be instrumental in understanding its therapeutic potential and informing the design of next-generation 5-HT2A receptor modulators.

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. msudenver.edu [msudenver.edu]

- 9. pnas.org [pnas.org]

- 10. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. IP accumulation assay [bio-protocol.org]

In Vitro Pharmacological Profile of 25H-NBOMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent synthetic hallucinogen derived from the phenethylamine 2C-H.[1] It is a member of the N-benzylmethoxy-substituted phenethylamine (NBOMe) class of compounds, which are known for their high affinity and agonist activity at the serotonin 5-HT2A receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 25H-NBOMe hydrochloride, focusing on its receptor binding affinity, functional activity, and the primary signaling pathways it modulates. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Chemical and Physical Properties

| Property | Value |

| Formal Name | 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride |

| CAS Number | 1566571-52-5[3] |

| Molecular Formula | C₁₈H₂₃NO₃ • HCl[3] |

| Formula Weight | 337.8 g/mol [3] |

| Solubility | Soluble in DMSO (≥ 10 mg/ml) and Ethanol (≥ 10 mg/ml). Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml).[3] |

| Storage | -20°C[3] |

| Stability | ≥ 4 years[3] |

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional potencies of this compound at key serotonin receptors.

Table 1: Receptor Binding Affinity (Ki) of 25H-NBOMe

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| 5-HT2A | Human | [¹²⁵I]DOI | 2.83 | [1][4][5] |

| 5-HT2A | Rat | [¹²⁵I]DOI | 1.19 | [4][5] |

| 5-HT2C | Human | [¹²⁵I]DOI | 16-19 | [6] |

Table 2: Functional Activity (EC50) of 25H-NBOMe

| Assay | Receptor | Species | EC50 (nM) | Emax (% of 5-HT) | Reference |

| Inositol Phosphate (IP-1) Accumulation | 5-HT2A | Human | ~40 | Full Agonist (85.9–95.1%) | [6] |

| Inositol Phosphate (IP) Accumulation | 5-HT2A | Human | 15.3 | - | [1][7] |

| Calcium Flux (FLIPR) | 5-HT2A | Human | 490 | - | [7] |

| β-arrestin2 Recruitment | 5-HT2A | Human | 11.4 | 164% (relative to LSD) | [8] |

| Inositol Phosphate (IP-1) Accumulation | 5-HT2C | Human | 13.8 | Lower potency than 5-HT | [6] |

Signaling Pathways

25H-NBOMe primarily exerts its effects through the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 protein.[9][10] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11][12] This signaling cascade is believed to be responsible for the hallucinogenic effects of 5-HT2A receptor agonists.[13]

Caption: 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 25H-NBOMe for the 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: [¹²⁵I]DOI (a known 5-HT2A receptor agonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [¹²⁵I]DOI, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (e.g., ketanserin, for non-specific binding), or the 25H-NBOMe dilutions.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of 25H-NBOMe that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor by 25H-NBOMe.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (to prevent dye leakage).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing probenecid.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Use the automated injector to add the 25H-NBOMe dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the 25H-NBOMe concentration to generate a dose-response curve and determine the EC50 value.

Caption: Experimental Workflow for Calcium Flux Assay

Conclusion

This compound is a high-affinity, potent agonist at the human 5-HT2A receptor. Its in vitro profile is characterized by nanomolar binding affinity and functional potency, primarily acting through the Gq/PLC signaling pathway to induce intracellular calcium mobilization. The data and protocols presented in this guide provide a foundational understanding for researchers investigating the molecular pharmacology of 25H-NBOMe and related serotonergic compounds. Further research is necessary to fully elucidate the downstream signaling events and potential for biased agonism at the 5-HT2A receptor.

References

- 1. 25H-NBOMe - Wikipedia [en.wikipedia.org]

- 2. europeanreview.org [europeanreview.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vivo Toxicity Screening of 25H-NBOMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vivo toxicity screening of 25H-NBOMe hydrochloride, a potent synthetic hallucinogen. Due to its emergence as a novel psychoactive substance, understanding its toxicological profile is of paramount importance for the scientific and medical communities. This document summarizes available quantitative data on its toxicity, details key experimental protocols for its assessment, and visualizes associated biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the toxicological evaluation of 25H-NBOMe and related compounds.

Introduction

25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent full agonist of the human 5-HT2A receptor.[1] It belongs to the NBOMe class of psychedelic phenethylamines, which have been associated with numerous cases of acute toxicity and fatalities.[2][3] The hydrochloride salt is a common form in which this compound is distributed. An initial in vivo toxicity screening is crucial to characterize the potential dangers of this compound and to inform public health and regulatory bodies. This guide focuses on the acute toxicity, behavioral effects, and developmental toxicity of 25H-NBOMe, drawing from existing preclinical studies.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from in vivo studies on 25H-NBOMe and related compounds. It is important to note that a definitive LD50 for this compound in mammals has not been formally established in the public domain.

Table 1: Acute and Developmental Toxicity of NBOMe Compounds

| Compound | Species | Route of Administration | Endpoint | Value | Reference |

| 25CN-NBOMe | Rat | Subcutaneous | Estimated LD50 | 200 mg/kg | [4] |

| 25H-NBOMe | Zebrafish (embryo) | Immersion | LC50 (96h) | 100 µg/mL | [5] |

| 25H-NBOH | Zebrafish (embryo) | Immersion | LC50 (96h) | 80 µg/mL | [5] |

Table 2: Behavioral Effects of 25H-NBOMe in Rodents

| Test | Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |

| Locomotor Activity | Mouse | 0.1 | Intraperitoneal | Significant increase in locomotor activity | [6] |

| Locomotor Activity | Mouse | 0.5 - 5 | Intraperitoneal | Decrease in locomotor activity | [6] |

| Conditioned Place Preference | Mouse | 0.1, 0.5 | Intraperitoneal | Significant increase in conditioned place preference | [6] |

| Self-Administration | Mouse | 0.01 | Intravenous | Significant increase in infusions and active lever presses | [6] |

| In Vivo Microdialysis | Rat | 10 | Intraperitoneal | Significant increase in dopamine levels in the striatum | [6] |

| Head Twitch Response | Rat | 0.1, 1, 3 | Intraperitoneal | All doses induced hallucinogenic effects (head twitches) | [7] |

| Forced Swimming Test | Rat | 0.1, 1, 3 | Intraperitoneal | All doses produced a greater motivation to escape | [7] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of toxicological studies. The following sections outline key experimental protocols for the in vivo assessment of this compound.

Acute Toxicity (LD50) Determination (Adapted from OECD 423)

This protocol is adapted from the OECD Guideline 423 for Acute Oral Toxicity and a study on 25CN-NBOMe.[4][8]

-

Animal Model: Wistar rats are a suitable model.[4]

-

Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dose Preparation: this compound should be dissolved in a suitable vehicle, such as sterile 0.9% saline.

-

Administration: The test substance is administered subcutaneously.[4]

-

Procedure:

-

A starting dose is selected based on available data (e.g., from related compounds).

-

A single animal is dosed.

-

If the animal survives, the dose is increased for the next animal. If the animal dies, the dose is decreased.

-

This sequential process continues until the criteria for a specific toxicity class are met.

-

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

-

Histopathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Organs from animals that died during the study and survivors are collected, fixed in 10% formalin, and processed for histological examination.[3][4]

Locomotor Activity Test

This protocol is based on studies investigating the behavioral effects of 25H-NBOMe and other NBOMe compounds.[6][9]

-

Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Animal Model: Male ICR or C57BL/6J mice are commonly used.[6][10]

-

Procedure:

-

Mice are habituated to the testing room for at least 1 hour before the experiment.

-

Animals are administered this compound or vehicle via intraperitoneal injection.

-

Immediately after injection, mice are placed in the center of the open-field arena.

-

Locomotor activity is recorded for a specified period, typically 60 minutes.

-

-

Data Analysis: The total distance traveled, number of vertical rears, and time spent in the center of the arena are analyzed.

Conditioned Place Preference (CPP)

This protocol evaluates the rewarding or aversive properties of a substance.[6][11][12]

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Animal Model: Mice are a suitable model.[6]

-

Procedure:

-

Pre-Conditioning Phase: Mice are allowed to freely explore both chambers to determine any initial preference.

-

Conditioning Phase: Over several days, mice receive an injection of this compound and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.

-

Post-Conditioning (Test) Phase: Mice are placed in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Zebrafish Embryo Toxicity Test (Adapted from OECD 236)

This protocol is a rapid and effective method for assessing developmental toxicity.[1][13][14][15]

-

Animal Model: Zebrafish (Danio rerio) embryos.

-

Exposure: Fertilized embryos are placed in multi-well plates containing various concentrations of this compound dissolved in embryo medium.

-

Observation: Embryos are observed under a microscope at 24, 48, 72, and 96 hours post-fertilization.

-

Endpoints: Lethal endpoints (coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail-bud from the yolk sac, and lack of heartbeat) and sublethal endpoints (malformations of the head, tail, and yolk sac, and delayed hatching) are recorded.

-

Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated, and the types and incidence of malformations are documented.

Visualizations

The following diagrams illustrate key experimental workflows and the primary signaling pathway associated with 25H-NBOMe's mechanism of action.

Conclusion

The available in vivo data indicates that this compound is a potent psychoactive substance with significant toxicological risks. It demonstrates rewarding properties and can induce significant behavioral changes in rodents. Developmental toxicity has been observed in zebrafish embryos at relatively low concentrations. While a definitive mammalian LD50 is not yet established, data from related compounds suggest a potential for lethality at higher doses. The primary mechanism of action is through potent agonism of the 5-HT2A receptor, leading to the activation of the phospholipase C signaling cascade. Further research, including comprehensive dose-range finding studies and detailed histopathological analyses in mammalian models, is imperative to fully characterize the in vivo toxicity of this compound. The protocols and data presented in this guide provide a foundational framework for such investigations.

References

- 1. Zebrafish Embryo Acute Toxicity Test - National Nanotechnology Center [nanotec.or.th]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pathological findings in 2 cases of fatal 25I-NBOMe toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, systemic toxicity, thermoregulation and acute behavioural effects of 25CN-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psychoactive substances 25H-NBOMe and 25H-NBOH induce antidepressant-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biogem.it [biogem.it]

- 9. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of 25H-NBOMe Hydrochloride for Laboratory Applications

Disclaimer: 25H-NBOMe Hydrochloride is a potent psychoactive substance and a controlled research chemical in many jurisdictions. It should only be handled by qualified researchers in a licensed laboratory setting, adhering to all applicable laws and safety protocols. This document is intended for research and informational purposes only.

Introduction

2,5-Dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride (25H-NBOMe HCl), is a synthetic phenethylamine and a potent full agonist of the serotonin 5-HT2A receptor.[1] It is part of the broader NBOMe class of compounds, which are utilized in neuroscience research to investigate the serotonergic system.[2] For researchers and drug development professionals, a comprehensive understanding of the compound's physicochemical properties is essential for designing accurate experiments, ensuring the integrity of results, and maintaining safe laboratory practices.

This technical guide provides an in-depth overview of the solubility and stability of 25H-NBOMe HCl. It includes available quantitative data, detailed experimental protocols for characterization, and graphical representations of key workflows and biological pathways to support its use in a laboratory context.

Physicochemical Properties

-

Formal Name: 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride[3]

-

Molecular Formula: C₁₈H₂₃NO₃ • HCl[3]

-

Formula Weight: 337.8 g/mol [3]

-

Appearance: A solid[3]

Solubility Profile

The solubility of 25H-NBOMe HCl is a critical parameter for preparing stock solutions, formulating dosing vehicles, and conducting in vitro assays. As a hydrochloride salt of a weak base, its solubility in aqueous media is expected to be pH-dependent, increasing as the pH decreases.

Quantitative Solubility Data

The following table summarizes the available solubility data for 25H-NBOMe HCl in common laboratory solvents.

| Solvent | Solubility | Classification | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Soluble | [3] |

| Ethanol | ≥ 10 mg/mL | Soluble | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 - 10 mg/mL | Sparingly Soluble | [3] |

Note: The solubility of a related isomer, 25H-NB4OMe HCl, was found to be 0.25 mg/mL in PBS (pH 7.2), suggesting that minor structural changes can significantly impact aqueous solubility.[4]

Stability Profile

Understanding the stability of 25H-NBOMe HCl is crucial for proper storage, handling, and the design of experiments that yield reproducible results. Degradation can occur due to factors such as temperature, light, and pH.

Storage and Stability Data

The following table outlines the known stability of 25H-NBOMe HCl under various conditions.

| State | Storage Condition | Duration | Stability Outcome | Source |

| Solid | -20°C | ≥ 4 years | Stable | [3] |

| In Whole Blood | Room Temperature | 15 days | Poor stability; >20% decrease | [5] |

| In Whole Blood | 4°C | 180 days | Moderate stability; >20% decrease | [5] |

| In Whole Blood | -20°C | 180 days | Stable | [5] |

| In Methanol (Stock) | -20°C | Not specified | Standard storage for analytical standards | [6] |

| In Methanol (Stock) | Room Temperature | 6 hours | Sufficiently stable for routine analysis | [6] |

Key Takeaways:

-

For long-term storage, 25H-NBOMe HCl should be kept as a solid at -20°C.[3]

-

Solutions, particularly in biological matrices, are significantly less stable at room temperature and should be prepared fresh or stored at -20°C.[5]

-

Frozen stock solutions in organic solvents like methanol or DMSO are viable for analytical and experimental use.

Experimental Protocols

The following sections provide standardized methodologies for determining the solubility and stability of 25H-NBOMe HCl in a laboratory setting.

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, a standard method in pharmaceutical sciences.[7]

Materials:

-

25H-NBOMe HCl powder

-

Selected analytical-grade solvents (e.g., Water, PBS pH 7.4, Ethanol)

-

2 mL screw-cap vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of 25H-NBOMe HCl powder to a vial containing a known volume (e.g., 1 mL) of the desired solvent. An excess is required to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known stock solution of 25H-NBOMe HCl.

-

Calculation: Calculate the solubility (e.g., in mg/mL) based on the measured concentration and the dilution factor.

Protocol: Forced Degradation and Stability Assessment

Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[8][9]

Materials:

-

25H-NBOMe HCl

-

Stock solution of 25H-NBOMe HCl (e.g., 1 mg/mL in methanol)

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

Calibrated oven, photostability chamber

-

Amber and clear glass vials

-

Stability-indicating LC-MS/MS method

Methodology:

-

Sample Preparation: Prepare multiple aliquots of 25H-NBOMe HCl solution (e.g., 100 µg/mL in 50:50 acetonitrile:water) in both clear and amber vials. Prepare a solid sample by weighing a precise amount into vials.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature in the dark.

-

Thermal Degradation: Place samples (solid and solution) in an oven at 60°C.

-

Photostability: Expose samples in clear vials to a light source compliant with ICH Q1B guidelines. Wrap control samples in aluminum foil.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, longer durations may be necessary.

-

Sample Processing: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples and a non-degraded control using a stability-indicating LC-MS/MS method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

-

Evaluation: Aim for 5-20% degradation of the parent compound to ensure that the stress conditions are not overly destructive.[9] Characterize any significant degradation products.

Biological Mechanism: 5-HT2A Receptor Signaling

25H-NBOMe exerts its potent hallucinogenic effects primarily through agonist activity at the serotonin 5-HT2A receptor.[2][10] This receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.

Mechanism of Action:

-

Binding: 25H-NBOMe binds to the orthosteric site of the 5-HT2A receptor.

-

G-Protein Activation: Receptor binding induces a conformational change, leading to the activation of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

-

DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC).

-

-

Cellular Response: The activation of PKC and other downstream effectors leads to a cascade of cellular responses, including neuronal excitation, which is believed to underlie the compound's psychoactive effects.

References

- 1. 25H-NBOMe - Wikipedia [en.wikipedia.org]

- 2. wordpress.tusnovics.pl [wordpress.tusnovics.pl]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

25H-NBOMe hydrochloride receptor binding affinity Ki values

An In-depth Technical Guide on the Receptor Binding Affinity of 25H-NBOMe Hydrochloride

This guide provides a detailed overview of the receptor binding affinity of this compound, with a focus on its interaction with serotonin receptors. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction to 25H-NBOMe

25H-NBOMe (also known as NBOMe-2C-H) is a derivative of the phenethylamine hallucinogen 2C-H.[1] It is a highly potent full agonist for the human 5-HT₂ₐ receptor, which is believed to mediate its psychedelic effects.[1][2][3] The addition of an N-(2-methoxy)benzyl group to the 2C-H structure significantly increases its affinity and potency at the 5-HT₂ₐ receptor compared to the parent compound.[1][4] Understanding the precise binding affinities (expressed as Kᵢ values) at various receptors is crucial for elucidating its pharmacological profile and potential therapeutic or toxicological effects.

Receptor Binding Affinity Data

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Kᵢ). This value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

The primary target for 25H-NBOMe is the serotonin 5-HT₂ₐ receptor. The available data on its binding affinity is summarized in the table below.

| Receptor Subtype | Species | Kᵢ Value (nM) | Reference |

| 5-HT₂ₐ | Human | 2.83 | [1][5] |

| 5-HT₂ₐ | Rat | 1.19 | [5] |

Note: While the NBOMe class of compounds is known to interact with other receptors, such as adrenergic α₁ receptors, specific Kᵢ values for 25H-NBOMe at receptors other than 5-HT₂ₐ are not well-documented in the provided search results.[4]

Experimental Protocols: Radioligand Binding Assay

The Kᵢ values presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 25H-NBOMe) to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from a cell line stably expressing the human or rat 5-HT₂ₐ receptor (e.g., HEK293 cells).

-

Radioligand: A high-affinity 5-HT₂ₐ receptor antagonist or agonist labeled with a radioisotope (e.g., [³H]ketanserin or [¹²⁵I]DOI).

-

Test Compound: this compound.

-

Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., spiperone or unlabeled ketanserin) to determine the amount of non-specific binding.

-

Buffers:

-

Equipment: 96-well plates, vacuum filtration system with glass fiber filters (e.g., GF/C), scintillation counter, and scintillation cocktail.

Membrane Preparation

-

Cell Lysis: Cells expressing the receptor of interest are harvested and homogenized in an ice-cold lysis buffer.[6][7]

-

Centrifugation: The homogenate is centrifuged at a low speed (~1,000 x g) to remove nuclei and cellular debris. The supernatant is collected.[6]

-

Membrane Pelleting: The supernatant is subjected to high-speed centrifugation (~20,000 x g) to pellet the cell membranes.[6][7]

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away cytosolic components.[7]

-

Final Preparation: The final pellet is resuspended in a suitable buffer, potentially with a cryoprotectant like sucrose. Protein concentration is determined using a standard assay (e.g., BCA assay). Membranes are then stored at -80°C until use.[7]

Competition Binding Assay Procedure

-

Assay Setup: The assay is typically performed in a 96-well plate format.[7] Each well has a final volume of approximately 250 µL.[7]

-

Component Addition: To each well, the following are added in order:

-

Receptor membranes (e.g., 10-20 µg protein).

-

A range of concentrations of the unlabeled test compound (25H-NBOMe).

-

A fixed concentration of the radioligand (typically at or below its Kₔ value).

-

Control wells are included for "Total Binding" (no test compound) and "Non-specific Binding" (a saturating concentration of an unlabeled reference ligand).[6]

-

-

Incubation: The plate is incubated, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% PEI). This separates the receptor-bound radioligand from the free radioligand.[7]

-

Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]

Data Analysis

-

Specific Binding Calculation: For each concentration of the test compound, specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (determined separately via a saturation binding assay).

-

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the Kᵢ value of 25H-NBOMe.

Caption: Workflow for determining Ki via competitive radioligand binding assay.

5-HT₂ₐ Receptor Signaling Pathway

As an agonist, 25H-NBOMe activates the 5-HT₂ₐ receptor, initiating a cascade of intracellular events. The canonical signaling pathway for the Gq-coupled 5-HT₂ₐ receptor is shown below.

Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

References

- 1. 25H-NBOMe - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

The Neurotoxic Landscape of 25H-NBOMe in Hippocampal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotoxic effects of 25H-NBOMe on hippocampal cultures, drawing upon key findings from contemporary research. The potent synthetic hallucinogen, 25H-NBOMe, a derivative of the phenethylamine 2C-H, is a full agonist of the human 5-HT2A receptor and has been associated with significant neurotoxicity.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to offer a comprehensive resource for the scientific community.

Core Findings: Neuronal Viability and Density

Prolonged exposure to 25H-NBOMe has been demonstrated to induce a significant reduction in the density of mature neurons within organotypic hippocampal cultures.[2][3][4] This neurotoxic effect manifests in a time-dependent manner, with observable decreases in neuronal populations after sustained treatment.

Quantitative Analysis of Neuronal Density

The following table summarizes the key quantitative findings regarding the impact of 25H-NBOMe on the density of mature neurons in organotypic hippocampal cultures.

| Treatment Group | Exposure Duration | Change in Mature Neuron Density (relative to control) | Statistical Significance (p-value) |

| 25H-NBOMe | 2 days | Reduction | < 0.05 |

| 25H-NBOMe | 7 days | Further Reduction | < 0.01 |

| 25H-NBOMe (withdrawal) | 7 days post-exposure | Stabilized at reduced level | - |

Data synthesized from Cassiano et al., 2023.

Implicated Signaling Pathways

Transcriptomic analysis of hippocampal cultures exposed to 25H-NBOMe reveals the modulation of several key signaling pathways associated with neurotoxicity, cellular stress, and inflammatory responses.

Oxidative Stress and Inflammatory Response

Exposure to 25H-NBOMe has been shown to activate signaling pathways related to oxidative stress and concurrently inhibit inflammatory response pathways.[2][3][4] This dual effect suggests a complex cellular response to the compound, where the induction of oxidative damage may be a primary driver of neurotoxicity, while the suppression of inflammation could represent a compensatory or independent effect.

Experimental Protocols

The following methodologies are central to the investigation of 25H-NBOMe's neurotoxic effects in hippocampal cultures.

Organotypic Hippocampal Slice Culture

This ex vivo model maintains the three-dimensional structure of the hippocampus, providing a physiologically relevant system for studying neurotoxicity.

Protocol:

-

Dissection and Slicing: Hippocampi are dissected from early postnatal rodents and sliced into 350-400 µm sections using a McIlwain tissue chopper.

-

Culture Preparation: Slices are transferred to sterile, porous membrane inserts (e.g., Millicell-CM) placed in six-well plates containing culture medium.

-

Culture Medium: The medium typically consists of a basal medium (e.g., MEM) supplemented with horse serum, Hank's salt solution, glucose, and L-glutamine.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

25H-NBOMe Treatment: A stock solution of 25H-NBOMe is diluted in the culture medium to the desired final concentration and applied to the cultures for the specified duration.

Immunofluorescence Staining for Neuronal Nuclei (NeuN)

This technique is used to identify and quantify mature neurons.

Protocol:

-

Fixation: Hippocampal slices are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization: Slices are permeabilized with a solution containing Triton X-100 in PBS.

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) and normal goat serum in PBS.

-

Primary Antibody Incubation: Slices are incubated with a primary antibody targeting NeuN (a nuclear protein specific to mature neurons).

-

Secondary Antibody Incubation: After washing, slices are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Nuclei of all cells are counterstained with a fluorescent dye (e.g., DAPI), and the slices are mounted on slides with an anti-fading mounting medium.

-

Imaging: Slices are imaged using a confocal microscope to visualize and quantify NeuN-positive cells.

Transcriptome Analysis

RNA sequencing is employed to analyze changes in gene expression following 25H-NBOMe exposure.

Logical Framework for Neurotoxicity Assessment

The assessment of 25H-NBOMe's neurotoxicity follows a logical progression from cellular observation to molecular mechanism identification.

References

Investigating the Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rewarding and reinforcing properties of the novel psychoactive substance (NPS) 25H-NBOMe in rodent models. The information presented herein is synthesized from peer-reviewed research and is intended to offer a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development. This document details the experimental protocols, quantitative data, and underlying neurobiological mechanisms associated with the abuse potential of 25H-NBOMe.

Introduction

25H-NBOMe is a potent synthetic hallucinogen and a derivative of the 2C-H phenethylamine. As with other substances in the NBOMe class, its primary mechanism of action is potent agonism of the serotonin 5-HT2A receptor.[1] Understanding the rewarding and reinforcing effects of this compound is critical for assessing its abuse liability and informing public health and regulatory policies. This guide summarizes the key preclinical evidence from rodent studies that have utilized established behavioral paradigms to probe these effects.

Quantitative Data Summary

The following tables present a summary of the quantitative findings from studies investigating the rewarding and reinforcing effects of 25H-NBOMe in rodents.

Table 1: Conditioned Place Preference (CPP) Data for 25H-NBOMe in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Mean Time Spent in Drug-Paired Chamber (seconds) | Statistical Significance (vs. Vehicle) |

| Vehicle (Saline) | - | ~150 | - |

| 25H-NBOMe | 0.05 | ~250 | p < 0.05 |

| 25H-NBOMe | 0.1 | ~300 | p < 0.01 |

| 25H-NBOMe | 0.5 | ~280 | p < 0.01 |

| Methamphetamine (METH) | 1 | ~350 | *p < 0.01 |

Data are approximated from graphical representations in the cited literature and represent the difference in time spent in the drug-paired chamber post-conditioning versus pre-conditioning.[2][3]

Table 2: Intravenous Self-Administration (SA) Data for 25H-NBOMe in Mice

| Treatment Group | Dose (mg/kg/infusion, i.v.) | Mean Number of Active Lever Presses (Day 7) | Mean Number of Inactive Lever Presses (Day 7) | Mean Number of Infusions (Day 7) | Statistical Significance (Active Presses vs. Vehicle) |

| Vehicle (Saline) | - | ~10 | ~5 | ~5 | - |

| 25H-NBOMe | 0.01 | ~40 | ~5 | ~35 | p < 0.001 |

| Methamphetamine (METH) | 0.1 | ~35 | ~5 | ~30 | p < 0.001 |

Data are approximated from graphical representations in the cited literature.[2][3]

Table 3: Locomotor Activity Data for 25H-NBOMe in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) in 1 hour | Statistical Significance (vs. Vehicle) |

| Vehicle (Saline) | - | ~2000 | - |

| 25H-NBOMe | 0.01 | ~2500 | Not Significant |

| 25H-NBOMe | 0.05 | ~3000 | Not Significant |

| 25H-NBOMe | 0.1 | ~5500 | p < 0.001 |

| 25H-NBOMe | 0.5 | ~2000 | Not Significant |

| 25H-NBOMe | 1 | ~1500 | Not Significant |

| 25H-NBOMe | 5 | ~1000 | Not Significant |

| Methamphetamine (METH) | 1 | ~7000 | p < 0.001 |

Data are approximated from graphical representations in the cited literature.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environmental context.

-

Animals: Male C57BL/6 mice.[2]

-

Apparatus: A three-chambered CPP box (each chamber 16 cm x 13 cm x 12 cm). The two outer chambers are distinct in their visual and tactile cues (e.g., one with black walls and a grid floor, the other with white walls and a mesh floor). A central, neutral chamber (gray) separates the two outer chambers.[2][4] The apparatus is equipped with infrared sensors to track the animal's position.[2]

-

Procedure:

-

Habituation (Days 1-2): Mice are allowed to freely explore all three chambers of the apparatus for 30 minutes each day.[2]

-

Pre-Conditioning (Day 3): The time each mouse spends in each of the two outer chambers is recorded for 15 minutes to establish baseline preference. Mice showing a strong unconditioned preference for one chamber (e.g., >10% difference in time spent) are excluded.[2]

-

Conditioning (Days 4-13, alternating days):

-

On drug conditioning days, mice receive an intraperitoneal (i.p.) injection of 25H-NBOMe (0.05, 0.1, or 0.5 mg/kg) or methamphetamine (1 mg/kg) and are immediately confined to their initially non-preferred chamber for 40 minutes.[2]

-

On vehicle conditioning days, mice receive an i.p. injection of saline and are confined to the opposite chamber for 40 minutes.[2]

-

-

Post-Conditioning (Day 14): The partition between the chambers is removed, and the mice are allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.[2]

-

-

Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.[2]

Intravenous Self-Administration (SA)

This operant conditioning paradigm measures the reinforcing effects of a drug, indicated by the animal's motivation to work (e.g., press a lever) to receive it.

-

Animals: Male C57BL/6 mice.[2]

-

Surgical Procedure:

-

Mice are anesthetized, and a sterile polyurethane or silicone catheter is surgically implanted into the right jugular vein, with the tip of the catheter positioned near the entrance of the right atrium.[1][5]

-

The catheter is secured with sutures and externalized on the back of the animal, between the scapulae, where it is connected to a vascular access button or a tether system.[5][6]

-

Post-operative care includes analgesics and daily flushing of the catheter with a heparinized saline solution to maintain patency.[1]

-

-

Apparatus: A standard operant conditioning chamber (Skinner box, e.g., 43 cm x 43 cm x 31 cm) equipped with two response levers (active and inactive), a stimulus light above the active lever, and a food pellet dispenser for initial training.[2] The chamber is connected to an infusion pump that delivers the drug solution through a tether connected to the mouse's catheter.[2]

-

Procedure:

-

Food Training (3 days): Mice are first trained to press the active lever to receive a food pellet.[2]

-

Acquisition of Self-Administration (7 days):

-

Mice are placed in the operant chamber for 2-hour sessions daily.[2]

-

Presses on the active lever result in an intravenous infusion of 25H-NBOMe (0.01 mg/kg/infusion), methamphetamine (0.1 mg/kg/infusion), or saline.[2] Each infusion is paired with the illumination of the stimulus light.

-

A fixed-ratio 1 (FR1) schedule of reinforcement is used, meaning one lever press results in one infusion.[2]

-

Following each infusion, there is a 20-second "time-out" period during which active lever presses are recorded but do not result in an infusion.[2]

-

Presses on the inactive lever are recorded but have no programmed consequences.[2]

-

-

-

Data Analysis: The number of active lever presses, inactive lever presses, and total infusions are recorded and analyzed.[2]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of 25H-NBOMe

25H-NBOMe's psychoactive and rewarding effects are primarily mediated by its agonistic action on the 5-HT2A receptor, which is a Gq-protein coupled receptor.[1] Activation of this receptor initiates a downstream signaling cascade that ultimately modulates the release of dopamine in brain regions associated with reward, such as the nucleus accumbens.[7][8][9][10]

Experimental Workflow for Conditioned Place Preference

The following diagram outlines the sequential steps involved in a typical CPP experiment to assess the rewarding effects of a substance.

Experimental Workflow for Intravenous Self-Administration

This diagram illustrates the process of an IVSA experiment to determine the reinforcing properties of a substance.

Conclusion

The data from rodent studies strongly indicate that 25H-NBOMe possesses significant rewarding and reinforcing properties. The compound induces conditioned place preference at doses of 0.05 mg/kg and higher, suggesting that the associated environmental cues acquire positive valence.[2] Furthermore, mice will readily self-administer 25H-NBOMe intravenously, demonstrating its reinforcing effects and potential for compulsive use.[2] The observed increase in locomotor activity at a dose of 0.1 mg/kg is also consistent with the psychostimulant-like effects of many drugs of abuse.[2]

The underlying mechanism for these behavioral effects appears to be linked to the compound's potent agonism at the 5-HT2A receptor, leading to a downstream increase in dopamine release in the brain's reward circuitry.[1][9] This technical guide provides a foundational understanding of the preclinical assessment of 25H-NBOMe's abuse potential. The detailed protocols and data summaries presented herein should serve as a valuable resource for researchers and professionals working to understand the pharmacology and toxicology of novel psychoactive substances. Further research is warranted to fully elucidate the long-term neuroadaptations resulting from 25H-NBOMe exposure and to develop potential therapeutic interventions for individuals with substance use disorders involving this class of compounds.

References

- 1. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. instechlabs.com [instechlabs.com]

- 6. instechlabs.com [instechlabs.com]

- 7. 5-HT2A and 5-HT2C/2B receptor subtypes modulate dopamine release induced in vivo by amphetamine and morphine in both the rat nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of 5-HT2A/2C receptors within the nucleus accumbens increases local dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced accumbal dopamine release following 5-HT(2A) receptor stimulation in rats pretreated with intermittent cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockade of nucleus accumbens 5-HT2A and 5-HT2C receptors prevents the expression of cocaine-induced behavioral and neurochemical sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of 25H-NBOMe Hydrochloride in Human Liver Microsomes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of 25H-NBOMe hydrochloride, a potent synthetic hallucinogen, within human liver microsomes (HLMs). Understanding the metabolic pathways, identifying the resulting metabolites, and characterizing the enzymes involved are critical for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions. This document synthesizes available scientific literature to present qualitative and quantitative data on 25H-NBOMe metabolism, details established experimental protocols, and visualizes key processes. While significant strides have been made in elucidating the biotransformation of 25H-NBOMe and its analogs, a notable gap remains in the literature regarding specific enzyme kinetic parameters (K_m and V_max).

Introduction

25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a member of the N-benzylphenethylamine class of psychoactive substances. Its high potency and association with severe adverse events necessitate a thorough understanding of its pharmacology and toxicology. A crucial aspect of this is its metabolic fate in the human body, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. In vitro studies using human liver microsomes serve as a vital model for elucidating these metabolic pathways. This guide aims to consolidate the current knowledge on the subject for researchers and drug development professionals.

Metabolic Pathways of 25H-NBOMe

The metabolism of 25H-NBOMe in human liver microsomes is characterized by several key phase I biotransformations. These reactions primarily involve oxidation and aim to increase the hydrophilicity of the compound to facilitate its excretion. The principal metabolic pathways identified are:

-

O-demethylation: This is a major metabolic route for 25H-NBOMe, occurring at the methoxy groups on both the phenethylamine and the N-benzyl moieties.

-

Hydroxylation: The addition of a hydroxyl group can occur at various positions on the aromatic rings and the ethylamine side chain.

-

Dehydrogenation: The formation of a double bond, often in the ethylamine linker, is another observed biotransformation.

-

N-dealkylation: Cleavage of the N-benzyl group, while considered a minor pathway for many NBOMe compounds, can also occur.

These primary metabolic steps can also occur in combination, leading to a diverse array of metabolites.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of 25H-NBOMe.

Caption: Primary metabolic pathways of 25H-NBOMe in human liver microsomes.

Quantitative Analysis of Metabolite Formation

While precise kinetic parameters such as K_m and V_max for 25H-NBOMe metabolism in human liver microsomes are not currently available in the scientific literature, studies on the closely related analog 25H-NBOH and 25H-NBOMe itself provide valuable semi-quantitative data on the relative abundance of their major metabolites.

A study by Xiang et al. (2024) investigated the in vitro metabolism of 25H-NBOH and reported the following relative peak area ratios for its major metabolites.[1] Given the structural similarity, these findings provide a strong indication of the metabolic profile of 25H-NBOMe.

| Metabolite of 25H-NBOH | Biotransformation | Relative Peak Area Ratio (%)[1] |

| H5 | Dehydrogenated metabolite | 49.28 |

| H2-1 | Monohydroxylated metabolite | 21.54 |

| H1 | O-demethylated metabolite | 18.37 |

Furthermore, a study by Mohr et al. (2017) on 25H-NBOMe identified several metabolites and categorized them based on their relative intensity compared to the parent drug peak.

| Metabolite of 25H-NBOMe | Biotransformation | Relative Intensity |

| M2 | O-demethylation on the phenethyl ring | Major |

| M7 | Hydroxylation on the benzoyl ring | Major |

| M5 | Reduction at the amine | Major |

| M3, M6, M9 | Hydroxylation isomers | Minor |

| M8 | O-demethylation at the NBOMe moiety | Minor |

| M1 | Reduced form of M8 | Minor |

| M4 | O-demethylated isomer on the phenethyl ring | Minor |

Experimental Protocols

The in vitro investigation of 25H-NBOMe metabolism in human liver microsomes typically follows a standardized protocol. The methodologies detailed in key studies provide a framework for reproducible research.

Incubation with Human Liver Microsomes

A representative experimental workflow is depicted below.

Caption: A typical experimental workflow for in vitro metabolism studies.

A detailed protocol, based on the work of Xiang et al. (2024), is as follows[1]:

-

Materials: Pooled human liver microsomes (pHLMs), this compound, NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Incubation Mixture: A typical incubation mixture in a final volume of 200 µL contains:

-

Pooled human liver microsomes (e.g., 1.0 mg/mL)

-

25H-NBOMe (e.g., 10 µg/mL)

-

Phosphate buffer

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH regenerating system. The mixture is then incubated at 37°C for a specified period (e.g., 180 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Preparation for Analysis: The quenched mixture is centrifuged to precipitate proteins. The supernatant is then collected, and may be dried and reconstituted in a suitable solvent for analysis.

-

Analytical Method: The identification and characterization of metabolites are performed using high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS), such as a UHPLC-Q-Exactive Orbitrap MS system.

Cytochrome P450 Isozyme Involvement

While specific reaction phenotyping for 25H-NBOMe has not been extensively reported, data from closely related NBOMe compounds strongly suggest the involvement of several key CYP450 isozymes. For other NBOMe compounds, the following enzymes have been implicated in their metabolism:

-

CYP3A4 and CYP2D6: Identified as the major enzymes in the metabolism of 25I-NBOMe.

-

CYP2C9 and CYP2C19: Implicated in the O-demethylation of 25B-NBOMe and 25C-NBOMe.

-

CYP1A2 and CYP3A4: Associated with the hydroxylation of 25B-NBOMe and 25C-NBOMe.

Given the structural similarities across the NBOMe class, it is highly probable that these same enzymes play a significant role in the metabolism of 25H-NBOMe.

Logical Relationship of CYP450 Involvement

Caption: Inferred CYP450 isozymes in 25H-NBOMe metabolism based on analogs.

Conclusion and Future Directions

The in vitro metabolism of this compound in human liver microsomes is primarily driven by CYP450-mediated O-demethylation, hydroxylation, and dehydrogenation. While qualitative and semi-quantitative data have shed light on the major metabolic pathways and resulting products, a significant knowledge gap exists concerning the specific enzyme kinetics (K_m and V_max). Future research should focus on determining these kinetic parameters to provide a more complete understanding of the metabolic clearance and potential for drug-drug interactions. Furthermore, definitive reaction phenotyping studies for 25H-NBOMe would confirm the roles of the specific CYP450 isozymes inferred from its analogs. Such data will be invaluable for the forensic and clinical communities in interpreting toxicological findings and for the broader scientific community in understanding the structure-metabolism relationships of this class of potent synthetic compounds.

References

Foundational Research on 25H-NBOMe: A Technical Guide for Phenethylamine Derivative Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent, full agonist of the human 5-HT₂A serotonin receptor and a derivative of the phenethylamine hallucinogen 2C-H.[1] This technical guide provides a comprehensive overview of the foundational research on 25H-NBOMe, encompassing its chemical properties, synthesis, pharmacology, and toxicology. The information is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of phenethylamine derivatives and their interactions with serotonergic systems. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical Properties and Synthesis

25H-NBOMe is a synthetic phenethylamine with the chemical formula C₁₈H₂₃NO₃ and a molar mass of 301.386 g·mol⁻¹.[1] Its structure is characterized by a 2,5-dimethoxyphenyl group attached to an ethylamine chain, with an N-(2-methoxybenzyl) substituent. This N-benzyl group significantly increases its affinity and potency at the 5-HT₂A receptor compared to its parent compound, 2C-H.[2]

Synthesis

An expeditious method for the synthesis of 25H-NBOMe, along with other NBOMe and NBOH compounds, has been reported starting from 2-methoxybenzaldehyde.[3] The general synthetic approach involves the reductive amination of a phenethylamine precursor with the appropriate benzaldehyde.

A common synthetic route for NBOMe compounds, exemplified by the synthesis of 25B-NBOMe from 2C-B, involves a multi-step process that can be adapted for 25H-NBOMe starting from 2C-H.[4] The key steps typically include:

-

Nitrostyrene formation: Reaction of the appropriately substituted benzaldehyde with nitromethane.

-

Reduction of the nitrostyrene: Reduction of the nitro group to an amine to form the phenethylamine backbone (e.g., 2C-H).

-

Reductive amination: Reaction of the phenethylamine with 2-methoxybenzaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield the final N-benzylated product, 25H-NBOMe.[5]

Pharmacology

The primary pharmacological action of 25H-NBOMe is its potent agonism at the 5-HT₂A receptor.[1] This interaction is believed to be responsible for its hallucinogenic and other psychoactive effects.

Receptor Binding Affinity and Efficacy

The binding affinity (Ki) and efficacy (EC₅₀) of 25H-NBOMe at various serotonin receptors have been characterized in several studies. These values are crucial for understanding its pharmacological profile and for comparing its potency to other psychoactive compounds.

| Receptor | Radioligand | Assay Type | Ki (nM) | Reference |

| Human 5-HT₂A | [¹²⁵I]DOI | Radioligand Binding | 2.83 | [6] |

| Human 5-HT₂A | [¹²⁵I]DOI | Radioligand Binding | ~low nanomolar | [7] |

| Human 5-HT₂C | [¹²⁵I]DOI | Radioligand Binding | 16-19 | [6] |